Methyl 2,4-dichlorodecanoate
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Overview
Description
Methyl 2,4-dichlorodecanoate is an organic compound with the molecular formula C11H20Cl2O2 It is a chlorinated ester, which means it contains both chlorine atoms and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dichlorodecanoate can be synthesized through several methods. One common approach involves the esterification of 2,4-dichlorodecanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichlorodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to form 2,4-dichlorodecanoic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace chlorine atoms with hydroxyl groups.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group to an alcohol.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or strong bases like sodium hydroxide (NaOH) are used for hydrolysis reactions.
Major Products Formed
Substitution: Products include various substituted decanoates depending on the nucleophile used.
Reduction: The major product is 2,4-dichlorodecanol.
Hydrolysis: The products are 2,4-dichlorodecanoic acid and methanol.
Scientific Research Applications
Methyl 2,4-dichlorodecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,4-dichlorodecanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 2,4-dichlorodecanoic acid, which may interact with enzymes and other proteins in biological systems. The chlorine atoms can also participate in substitution reactions, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dichlorobenzoate: Another chlorinated ester with similar reactivity but different applications.
Methyl 2,4-dichlorophenylacetate: Shares the ester and chlorine functional groups but has a different aromatic structure.
Uniqueness
Methyl 2,4-dichlorodecanoate is unique due to its specific aliphatic chain length and the positioning of chlorine atoms, which influence its chemical reactivity and potential applications. Its distinct structure makes it suitable for specialized research and industrial applications.
Properties
CAS No. |
188964-99-0 |
---|---|
Molecular Formula |
C11H20Cl2O2 |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
methyl 2,4-dichlorodecanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-3-4-5-6-7-9(12)8-10(13)11(14)15-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
HHNOSBQEMKFOQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(C(=O)OC)Cl)Cl |
Origin of Product |
United States |
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